Trienomycin B
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Overview
Description
Trienomycin B is a natural product found in Streptomyces seoulensis and Streptomyces with data available.
Scientific Research Applications
Antiproliferative and Antineuroinflammatory Activity
Trienomycin B, part of the ansamycin family, has shown promising antiproliferative and antineuroinflammatory activities. Research indicates its effectiveness against HepG2 cells, a liver cancer cell line, with significant potential for the development of new antineuroinflammatory agents (Tang et al., 2018).
Anticancer Activity
The structural analogues of Trienomycin A, which include this compound, have been explored for their potent anticancer properties. Simplified analogues like monoenomycin have been designed, displaying significant anticancer activity, showcasing the potential of this compound in cancer treatment (Brandt & Blagg, 2011).
Cytotoxic Effects on Cancer Cell Lines
Additional research has revealed that new variants of this compound exhibit cytotoxic effects on various cancer cell lines. This further substantiates the potential of this compound in therapeutic applications for cancer treatment (Fan et al., 2018).
Inhibition of the STAT3 Pathway
This compound has been identified as a potential inhibitor of the STAT3 pathway. STAT3 is known for its role in tumor development and progression, particularly in pancreatic cancer, making this compound a candidate for further exploration in cancer therapeutics (He et al., 2021).
Versatile Synthesis for Medical Research
The complex structure of this compound has necessitated the development of versatile synthesis approaches. This is essential for its application in drug discovery programs and the potential exploration of its biological activity (Peng & Blagg, 2006).
Properties
Molecular Formula |
C34H48N2O7 |
---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C34H48N2O7/c1-22(2)17-31(38)35-25(5)34(41)43-30-16-11-9-7-8-10-15-29(42-6)21-32(39)36-27-18-26(19-28(37)20-27)14-12-13-23(3)33(40)24(30)4/h7-11,13,15,18-20,22,24-25,29-30,33,37,40H,12,14,16-17,21H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,23-13-/t24-,25+,29-,30-,33-/m0/s1 |
InChI Key |
JPHBJDDGVQSIGJ-SDTWVATMSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CC(C)C |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C |
Synonyms |
trienomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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